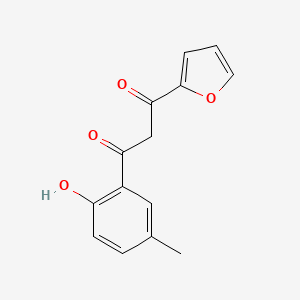

1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Descripción

Propiedades

IUPAC Name |

1-(furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9-4-5-11(15)10(7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIGZFMVJSRNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione, commonly referred to as the compound with CAS number 51379-25-0, is a synthetic organic molecule that has garnered attention in various biological and pharmacological studies. This compound possesses a unique structure characterized by a furan ring and a substituted phenolic moiety, which may contribute to its biological activities.

- Molecular Formula: C14H12O4

- Molecular Weight: 244.24 g/mol

- Purity: Generally around 95% for research applications .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies are essential for evaluating its efficacy against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed against selected pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may have potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria and certain fungi .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses. Studies have indicated that derivatives of this compound can modulate these pathways effectively .

Case Studies

-

Study on Antimicrobial Properties

A study conducted on various derivatives of related compounds demonstrated that modifications in the phenolic structure could enhance antimicrobial activity. The results indicated that specific hydroxyl substitutions significantly improved the efficacy against both Gram-positive and Gram-negative bacteria . -

Pharmacokinetic Studies

Investigations into the pharmacokinetics of related compounds have shown that they may alter the metabolism of other drugs through cytochrome P450 inhibition. This is particularly relevant for geriatric patients who may be on multiple medications .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) assessed its cytotoxic effects on human tumor cells, revealing a mean GI50 (Growth Inhibition 50) value of approximately 15.72 μM, indicating potent antitumor activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of the furan ring contributes to this activity by enhancing electron donation capabilities .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has shown potential anti-inflammatory effects. Research has indicated that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Photovoltaic Materials

The unique structure of this compound allows it to be utilized in organic photovoltaic (OPV) devices. Its ability to absorb light and convert it into electrical energy makes it suitable for use in solar cell applications. Studies have shown that incorporating this compound into polymer blends enhances the efficiency of light absorption and charge transport.

Polymer Synthesis

This compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its functional groups allow for various chemical modifications, enabling the development of materials with specific mechanical and thermal characteristics suitable for industrial applications .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits COX and pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effects on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

Case Study 2: Photovoltaic Efficiency

A recent study explored the incorporation of this compound into OPV devices. The findings indicated that solar cells utilizing this compound exhibited improved light absorption and energy conversion efficiency compared to conventional materials.

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogous Compounds

Aromatic Substituents

- Furan vs. Thiophene/Phenyl : The furan group in the target compound provides electron-rich aromaticity, enhancing metal-coordination capabilities compared to thiophene (sulfur-containing) or fluorophenyl groups. However, thiophene-based analogs exhibit superior catalytic performance in polymer synthesis due to sulfur’s polarizability .

- Fluorine and Methoxy Groups : Fluorine substituents (e.g., in 312607-68-4) improve metabolic stability and binding affinity to enzymes like matrix metalloproteinases . Methoxy groups increase lipophilicity, aiding membrane permeability .

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(Furan-2-yl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione?

The compound is synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-methylacetophenone and furfural derivatives. A typical procedure involves dissolving 5-methyl-2-hydroxyacetophenone in methanol, adding NaOH as a base, followed by slow addition of furan-2-carbaldehyde. The mixture is stirred for 48 hours, acidified, and crystallized from methanol . Key quality control steps include monitoring reaction progress via TLC and characterizing the product using NMR and FT-IR spectroscopy.

How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. For example, orthorhombic symmetry (space group Pbca) with unit cell parameters a = 13.6680 Å, b = 13.3750 Å, and c = 14.5410 Å was reported for a structurally similar chalcone derivative. Bond lengths (e.g., C–O = 1.23 Å) and torsion angles (e.g., −1.71° for the propanone chain) confirm planarity and intramolecular hydrogen bonding (O–H⋯O), critical for stabilizing the enol-keto tautomer . Refinement is performed using SHELXL , ensuring a final R-factor < 0.06 .

What methodologies are used to evaluate its antimicrobial activity?

Antimicrobial activity is tested via agar well diffusion and minimum inhibitory concentration (MIC) assays. For example:

- Bacterial strains : E. coli (ATCC 25922), P. aeruginosa (ATCC 27853), S. aureus (ATCC 25923).

- Fungal strains : C. albicans, A. fumigatus.

- Standards : Gentamycin (bacteria), Nystatin (fungi).

Typical MIC values for related diones range from 12–26 µg/mL , with substituents like methyl or chloro groups enhancing activity against gram-negative bacteria .

Advanced Research Questions

How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., using AutoDock Vina) evaluates interactions with target enzymes like cytochrome P450 reductase. For structurally similar diones, docking scores correlate with anticancer activity, where electron-withdrawing groups (e.g., −Cl) improve binding affinity. Density Functional Theory (DFT) calculations further optimize geometries and predict reactive sites for electrophilic attack .

What catalytic applications exist for β-diketone derivatives of this compound?

Zinc(II) complexes of β-diketones act as homogeneous catalysts in ring-opening polymerization (ROP) of lactides. For example:

- Reaction conditions : 120°C, 24 hours, [LA]/[Zn] = 100:1.

- Outcomes : Polylactic acid (PLA) with Mₙ = 12,000–15,000 g/mol and polydispersity (Đ) = 1.3–1.5.

Electropolymerized thiophene-modified derivatives also enable heterogeneous catalysis on FTO electrodes, enhancing recyclability .

How do structural modifications influence its antioxidant and anti-inflammatory properties?

Introducing hydroxyl or methoxy groups enhances radical scavenging (via DPPH assay) by stabilizing phenoxyl radicals. For example:

- IC₅₀ values : 15–30 µM for hydroxylated derivatives vs. >50 µM for non-hydroxylated analogs.

- Cyclooxygenase-2 (COX-2) inhibition : Methyl substitution at the phenyl ring improves selectivity (COX-2 IC₅₀ = 0.8 µM) .

What reaction mechanisms govern its interaction with phosphorus halides?

Reactions with PCl₃ or PhP(O)Cl₂ proceed via nucleophilic acyl substitution , forming benzoxaphosphinine derivatives. Key steps:

Deprotonation of the hydroxyl group by triethylamine.

Attack of the phosphorus electrophile on the carbonyl carbon.

Cyclization to form a six-membered heterocycle.

The product (e.g., 2-aryl-3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinine) is characterized by ³¹P NMR, showing δ = 18–22 ppm for P=O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.